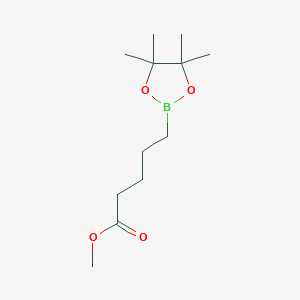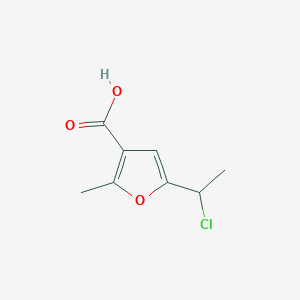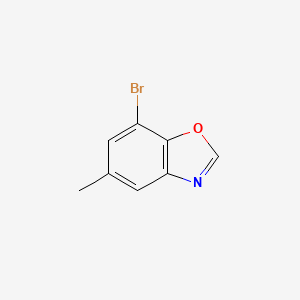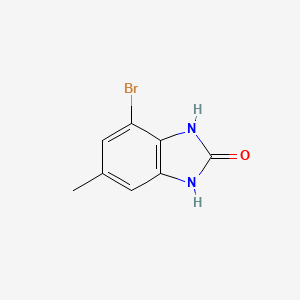![molecular formula C6H15NOS B6618113 2-[(4-aminobutyl)sulfanyl]ethan-1-ol CAS No. 1267660-50-3](/img/structure/B6618113.png)
2-[(4-aminobutyl)sulfanyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-aminobutyl)sulfanyl]ethan-1-ol, also known as ABES, is a novel compound with a wide range of potential applications in the field of scientific research. It has been extensively studied in recent years due to its unique chemical structure and interesting biological properties. ABES is a synthetic compound composed of a sulfanyl group and an aminobutyl group connected to an ethan-1-ol backbone. This compound has the ability to interact with proteins and other biological molecules, making it a valuable tool for scientific research.
Wirkmechanismus
The mechanism of action of 2-[(4-aminobutyl)sulfanyl]ethan-1-ol is not yet fully understood. However, it is believed that 2-[(4-aminobutyl)sulfanyl]ethan-1-ol interacts with proteins and other biological molecules through hydrogen bonding and Van der Waals forces. Additionally, 2-[(4-aminobutyl)sulfanyl]ethan-1-ol has been shown to form covalent bonds with certain proteins, which may be important for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4-aminobutyl)sulfanyl]ethan-1-ol are not yet fully understood. However, studies have shown that 2-[(4-aminobutyl)sulfanyl]ethan-1-ol can interact with proteins and other biological molecules, leading to changes in their structure and function. Additionally, 2-[(4-aminobutyl)sulfanyl]ethan-1-ol has been shown to modulate gene expression and to alter the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-aminobutyl)sulfanyl]ethan-1-ol has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has a wide range of potential applications in scientific research. However, 2-[(4-aminobutyl)sulfanyl]ethan-1-ol also has some limitations. It is expensive and can be toxic if not handled properly.
Zukünftige Richtungen
There are several potential future directions for the study of 2-[(4-aminobutyl)sulfanyl]ethan-1-ol. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, studies could be conducted to explore the potential applications of 2-[(4-aminobutyl)sulfanyl]ethan-1-ol in drug discovery and development. Additionally, research could be conducted to explore the potential of 2-[(4-aminobutyl)sulfanyl]ethan-1-ol as a therapeutic agent. Finally, further research could be conducted to explore the potential of 2-[(4-aminobutyl)sulfanyl]ethan-1-ol as a diagnostic tool.
Synthesemethoden
2-[(4-aminobutyl)sulfanyl]ethan-1-ol can be synthesized in a variety of ways. One method involves the reaction of 4-aminobutyl bromide with sodium sulfide in aqueous solution. This reaction produces the desired 2-[(4-aminobutyl)sulfanyl]ethan-1-ol product in high yields. Another method involves the reaction of p-toluenesulfonyl chloride with 4-aminobutyl alcohol in the presence of an acid catalyst. This method also produces high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
2-[(4-aminobutyl)sulfanyl]ethan-1-ol has multiple applications in scientific research. It has been used to study the effects of protein-protein interactions and to study the structure and function of proteins. It has also been used to study the structure and function of enzymes, as well as to study the effects of drugs on biological systems. Additionally, 2-[(4-aminobutyl)sulfanyl]ethan-1-ol has been used to study the effects of DNA on proteins and to study the effects of gene expression.
Eigenschaften
IUPAC Name |
2-(4-aminobutylsulfanyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOS/c7-3-1-2-5-9-6-4-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFPXBFHHAIALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCSCCO)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminobutyl)sulfanyl]ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)
![5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol](/img/structure/B6618054.png)

![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
![1-[(difluoromethyl)sulfanyl]-4-fluorobenzene](/img/structure/B6618086.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)





![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)